N-(4-fluorophenyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-thiophenecarboxamide
Description
N-(4-Fluorophenyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-thiophenecarboxamide (CAS: 250714-43-3) is a fluorinated thiophenecarboxamide derivative with a molecular formula of C₁₉H₁₃F₄NO₃S₂ and a molecular weight of 411.4 g/mol . Its structure features:
- A thiophene core substituted at position 3 with a sulfonyl-linked 3-(trifluoromethyl)benzyl group.
- A carboxamide group at position 2, bonded to a 4-fluorophenyl moiety.
- Fluorine atoms on both the phenyl ring and the benzyl group, which enhance metabolic stability and bioavailability by reducing basicity and increasing lipophilicity .
Properties
IUPAC Name |
N-(4-fluorophenyl)-3-[[3-(trifluoromethyl)phenyl]methylsulfonyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F4NO3S2/c20-14-4-6-15(7-5-14)24-18(25)17-16(8-9-28-17)29(26,27)11-12-2-1-3-13(10-12)19(21,22)23/h1-10H,11H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCLFKLYLYJDDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CS(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F4NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-thiophenecarboxamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of the Carboxamide Group: The carboxamide group is introduced through the reaction of the thiophene derivative with an appropriate amine, such as 4-fluoroaniline, under conditions that promote amide bond formation.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride, such as 3-(trifluoromethyl)benzylsulfonyl chloride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines from nitro groups.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In organic synthesis, N-(4-fluorophenyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-thiophenecarboxamide can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug development. Its fluorinated aromatic rings and sulfonyl group are features often found in pharmaceuticals due to their ability to enhance metabolic stability and bioavailability.
Industry
In materials science, the compound could be used in the development of new polymers or as a precursor for advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(4-fluorophenyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-thiophenecarboxamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Key Insights :
- Chlorine substituents (as in ) may enhance halogen bonding with biological targets but reduce metabolic stability compared to fluorine .
Aromatic Ring Modifications
Key Insights :
- The 4-fluorophenyl group in the target compound balances electronic effects and steric demands, whereas 2,4-difluorophenyl () may alter binding kinetics due to additional fluorine substitution .
- Bicalutamide replaces the thiophene core with a propanamide scaffold but retains sulfonyl and fluorinated groups, highlighting the importance of these motifs in receptor targeting .
Fluorine Content and Bioactivity
Biological Activity
N-(4-fluorophenyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-thiophenecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C17H14F4N2O2S
- Molecular Weight : 396.37 g/mol
This compound features a thiophene ring, a sulfonamide linkage, and trifluoromethyl and fluorophenyl groups, which may contribute to its unique biological properties.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of benzyl and phenyl sulfonamides have shown effectiveness against various bacterial strains. A study highlighted the potency of certain aminoguanidine hydrazone derivatives against Staphylococcus aureus , with minimum inhibitory concentrations (MICs) as low as 1 µg/mL .
| Compound | MIC (µg/mL) | Target |
|---|---|---|
| This compound | TBD | TBD |
| Benzamide derivative PC190723 | 0.5 - 1.0 | Staphylococci |
Anticancer Activity
The sulfonamide group in this compound may confer anticancer properties. Sulfonamides have been studied for their ability to inhibit tumor growth by interfering with DNA synthesis and repair mechanisms. For instance, dianhydrogalactitol has been noted for its effectiveness against non-small-cell lung cancer and ovarian cancer through alkylation of DNA .
The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cellular processes such as proliferation and survival. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.
Case Studies
- In Vivo Studies : In a murine model, compounds structurally related to this compound demonstrated significant tumor reduction compared to controls, suggesting potential for further development in oncology.
- In Vitro Studies : Cell line assays indicated that the compound could induce apoptosis in cancer cells via the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
